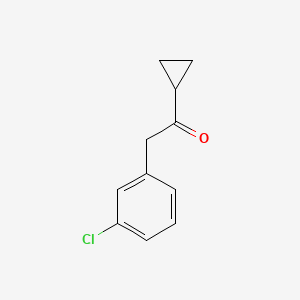

![molecular formula C23H22F2N2O3 B2485673 5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one CAS No. 898421-25-5](/img/structure/B2485673.png)

5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related fluorinated compounds involves nucleophilic substitution reactions, as demonstrated in the synthesis of PET radiotracers for studying cannabinoid receptors (Katoch-Rouse & Horti, 2003). Such methodologies could be adapted for the synthesis of "5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one", highlighting the feasibility of incorporating fluorine atoms into complex organic frameworks.

Molecular Structure Analysis

The molecular structure of compounds similar to "5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one" often exhibits significant conformational features due to the presence of fluorine atoms. For instance, the piperazine ring in related structures displays almost perfect chair conformation, with substituents at the N atoms lying in equatorial positions, which is determined by intra- and intermolecular hydrogen bonds (Köysal, Işık, & Aytemi̇r, 2004).

Chemical Reactions and Properties

Compounds containing piperazine and fluorophenyl groups participate in various chemical reactions, demonstrating a wide range of reactivities. For example, addition-rearrangement reactions with arylsulfonyl isocyanates lead to functionalized 2-piperidones, illustrating the chemical versatility of piperazine-containing compounds (Jao, Slifer, Lalancette, & Hall, 1996).

Scientific Research Applications

Crystal Structure Analysis

Research on structurally related compounds has revealed insights into their crystal structures. For instance, Ullah and Altaf (2014) examined compounds with similar structures, focusing on their crystal packing and hydrogen bonding characteristics (Ullah & Altaf, 2014).

Bioactivity and Mannich Bases

Gul et al. (2019) synthesized new Mannich bases and evaluated their cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects, providing a foundation for understanding similar structures' biological activities (Gul et al., 2019).

Anticonvulsant Activity

Aytemir, Septioğlu, and Çalış (2010) focused on synthesizing new derivatives as potential anticonvulsant compounds, highlighting the medical potential of compounds with related structures (Aytemir, Septioğlu, & Çalış, 2010).

PET Imaging and Serotonergic Neurotransmission

Plenevaux et al. (2000) explored a compound known as [18F]p-MPPF, a 5-HT1A antagonist, for PET imaging of serotonergic neurotransmission, demonstrating the utility of similar structures in neuroimaging (Plenevaux et al., 2000).

Modulation of Receptor-Mediated Behavior

Vickers et al. (2001) investigated how certain receptor agonists modulate behavior in rats, providing insight into the neuropharmacological actions of structurally related compounds (Vickers et al., 2001).

Antibacterial Activity

Rai et al. (2009) synthesized novel compounds and evaluated their antibacterial activity, indicating the potential antimicrobial properties of similar chemical structures (Rai et al., 2009).

Antioxidant Activity

Kaczor et al. (2021) designed a compound as a potential dopamine D2 receptor agonist with antioxidant activity, suggesting the therapeutic potential of related structures in neurodegenerative diseases (Kaczor et al., 2021).

properties

IUPAC Name |

5-[(2-fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F2N2O3/c24-19-6-2-1-5-17(19)15-30-23-16-29-18(13-22(23)28)14-26-9-11-27(12-10-26)21-8-4-3-7-20(21)25/h1-8,13,16H,9-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGJXHZCTMASCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3F)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

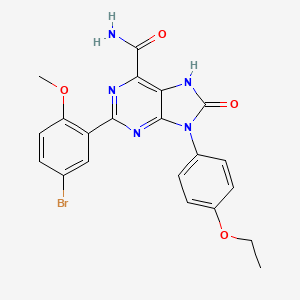

![2-(4-chlorophenoxy)-2-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2485591.png)

![[2-(1-Adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol](/img/structure/B2485592.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2485593.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2485596.png)

![3-(furan-3-ylmethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2485598.png)

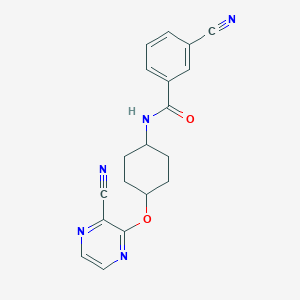

![tert-butyl N-[4-chloro-2-(pyridine-2-carbonyl)phenyl]carbamate](/img/structure/B2485600.png)

![N-mesityl-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485602.png)

![4-phenyl-N-[3-[(4-phenylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2485606.png)

![(1R,5R,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/no-structure.png)

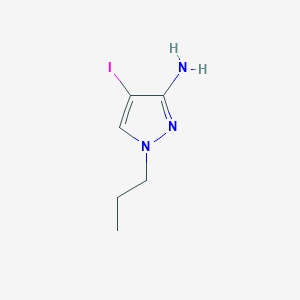

![(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2485612.png)